![molecular formula C16H14N6O2S B6458152 2-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2549016-52-4](/img/structure/B6458152.png)
2-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzothiazole, piperazine, and pyrimidine moieties. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene and thiazole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzothiazole moiety linked to a piperazine, which is further connected to a pyrimidine ring. The nitrile group (-CN) is likely attached to the carbon at the 4-position of the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the benzothiazole, piperazine, and pyrimidine rings, as well as the nitrile group. The nitrogen atoms in the piperazine and pyrimidine rings, as well as the sulfur atom in the benzothiazole ring, could potentially act as nucleophiles. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole, piperazine, and pyrimidine rings could contribute to its aromaticity and potentially its planarity. The nitrile group could influence its polarity .Future Directions
properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c17-11-12-5-6-18-16(19-12)22-9-7-21(8-10-22)15-13-3-1-2-4-14(13)25(23,24)20-15/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVNBWRWRQHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.